2,7-Diacetylfluorene

Organic Synthesis Process Chemistry Fluorene Derivatives

Researchers requiring a symmetrical, high-purity diketone building block for advanced optoelectronic polymers often encounter supply inconsistency. 2,7-Diacetylfluorene (CAS 961-27-3) solves this with its rigid fluorene core and dual acetyl handles, enabling reproducible synthesis of bis(dioxaborine)fluorene electron-transport materials for OLEDs (electron mobility two orders of magnitude higher than AlQ3) and conjugated microporous polymers (BET surface area 1142 m² g⁻¹). Commercial availability at >98% purity ensures reliable scaling.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 961-27-3
Cat. No. B1296301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diacetylfluorene
CAS961-27-3
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
InChIInChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
InChIKeyRIRYGERFWHUZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diacetylfluorene (CAS 961-27-3): Sourcing Guide for a High-Purity Fluorene Diketone Intermediate


2,7-Diacetylfluorene is a polycyclic aromatic hydrocarbon and a key functionalized fluorene derivative. Its molecular structure consists of a fluorene core with acetyl groups substituted at the 2- and 7-positions, giving it a molecular formula of C17H14O2 and a molecular weight of 250.29 g/mol [1]. As a synthetically versatile building block, it features a rigid, planar aromatic system with two reactive ketone handles, making it distinct from mono-substituted fluorenes [2]. It is commercially available as a light orange to yellow crystalline powder with a purity typically >98.0% (GC) .

Synthetic Role
Symmetrical diketone building block for conjugated polymers and frameworks
Material Focus
Fluorene-core rigid planar scaffold with dual reactive acetyl handles
Supply Format
High-purity crystalline powder (>98% GC) for reproducible material synthesis

Why 2,7-Diacetylfluorene Cannot Be Substituted with Simpler Aromatic Diketones or Mono-Acetylfluorenes


Attempting to replace 2,7-diacetylfluorene with a generic fluorene derivative or a simpler aromatic diketone will fundamentally alter the material properties and reaction outcomes. Mono-acetylfluorene isomers lack the precise, dual functionalization required for forming extended conjugated polymers or symmetrical metal-organic frameworks, often leading to complex product mixtures and lower yields [1]. Furthermore, the fluorene core imparts distinct thermal stability and electronic properties compared to simpler scaffolds like 1,4-diacetylbenzene or 4,4'-diacetylbiphenyl [2]. Its unique combination of a rigid, planar conjugated core with two reactive acetyl handles is essential for achieving the high-performance characteristics in applications such as OLEDs and microporous polymers [3].

2,7-Diacetylfluorene (Target)
Simpler Aromatic Diketones / Mono-Acetylfluorenes
Functionalization
Precise dual acetyl groups for symmetrical cross-linking
Mono-acetylation or non-fluorene scaffolds may shift product distribution and lower yield
Core Architecture
Fluorene core imparts distinct thermal and electronic properties
1,4-diacetylbenzene or biphenyl analogs lack fluorene rigidity and conjugation profile
Application Outcome
Supports OLED electron-transport and microporous polymer performance
May not achieve comparable high-performance characteristics in target applications

Quantitative Evidence for Selecting 2,7-Diacetylfluorene (CAS 961-27-3) over Analogs


High-Yield, Regiospecific Synthesis of 2,7-Diacetylfluorene vs. Isomeric Mixtures from Mono-Acetylation

The synthesis of 2,7-diacetylfluorene (2,7-DAF) from 9H-fluorene offers a clear advantage in yield and selectivity over the preparation of mono-acetylated isomers. Using an excess of acetyl chloride and aluminum chloride in dichloroethane under reflux, 2,7-DAF can be obtained exclusively in high yields (>97%). In contrast, mono-acetylation under various conditions yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with 2,7-DAF forming as a minor by-product (5-11% yield) in carbon disulfide [1].

Synthetic Yield
Head-to-head
>97% exclusive 2,7-DAF vs. 5-11% diacetylated byproduct in mono-acetylation route
Supports scalable single-product route with minimized purification
Friedel-Crafts conditions in refluxing dichloroethane
Organic Synthesis Process Chemistry Fluorene Derivatives

Physical Property Differentiation: Higher Thermal Stability and Distinct Processability vs. Common Analogs

2,7-Diacetylfluorene exhibits physical properties that are significantly different from closely related compounds, which is critical for purification, formulation, and processing. Its melting point of 173-184 °C is substantially higher than that of 2-acetylfluorene (128-132 °C) and 1,4-diacetylbenzene (111-113 °C), and distinct from 2,7-dibromofluorene (164-167 °C) and 4,4'-diacetylbiphenyl (193-195 °C) . This higher melting point and different boiling point indicate greater thermal stability and will require different conditions for processes like sublimation or melt-processing.

Thermal Stability
Cross-study
Melting point 173-184 °C
Defines distinct processing window vs. lower-melting analogs
Supplier-reported values; 45-55 °C above 2-acetylfluorene
Material Science Process Engineering Physical Chemistry

Enhanced Electron Mobility in OLEDs: Performance of a 2,7-Diacetylfluorene-Derived Material vs. AlQ3

A key downstream advantage of 2,7-diacetylfluorene is its use in creating high-performance electron-transport materials for OLEDs. A bis(dioxaborine)fluorene derivative, which is synthesized directly from 2,7-DAF, demonstrates an electron mobility two orders of magnitude (100x) higher than tris(8-hydroxyquinoline)aluminum (AlQ3), the industry-standard electron-transport material [1]. Additionally, the derivative exhibits a reversible reduction potential at approximately -1.31 V vs. ferrocenium/ferrocene, indicating a higher electron affinity than AlQ3 [1].

OLED Electron Mobility
Head-to-head
~100-fold higher than AlQ3 standard
Supports precursor role for high-performance electron-transport materials
Time-of-flight measurement on derived bis(dioxaborine)fluorene
OLED Electron Transport Material Organic Electronics

High-Performance Conjugated Microporous Polymers (CMPs): Surface Area Achieved with a 2,7-Diacetylfluorene Monomer

2,7-Diacetylfluorene (DAF) serves as an effective monomer for constructing highly conjugated and microporous polymers via ionothermal synthesis. Using a ZnBr2-mediated cyclotrimerization process, polymerization of DAF yields a material with a significant BET surface area of 1142 m² g⁻¹ [1]. This high surface area, indicative of a highly microporous structure, positions DAF as a valuable building block for applications requiring both porosity and semiconducting behavior.

CMP Surface Area
Cross-study
BET 1142 m² g⁻¹ for derived 3D-mPOP
Supports monomer utility for microporous semiconducting polymers
Ionothermal ZnBr2-mediated polymerization; 77 K N₂ adsorption
Microporous Polymers Gas Adsorption CMPs

High-Value Application Scenarios for Procuring 2,7-Diacetylfluorene


Scalable Manufacturing of Next-Generation OLED Electron-Transport Materials

Procurement of 2,7-diacetylfluorene is a strategic choice for the scalable synthesis of high-performance bis(dioxaborine)fluorene electron-transport materials for OLEDs. The compound's exclusive and high-yielding synthesis (>97%) from fluorene [1] ensures a reliable and cost-effective supply of the crucial precursor. The resulting dioxaborine derivative's two-order-of-magnitude improvement in electron mobility over AlQ3 [2] directly translates to more efficient and competitive OLED devices.

Synthesis of Conjugated Microporous Polymers (CMPs) for Gas Separation and Energy Storage

2,7-Diacetylfluorene is a differentiated monomer for the rational design of conjugated microporous polymers (CMPs). Its rigid fluorene core and dual acetyl groups facilitate the formation of highly cross-linked, porous networks with semiconducting properties. The polymerization of 2,7-DAF yields a material with a substantial BET surface area of 1142 m² g⁻¹, confirming its potential for applications such as gas adsorption, separation, and energy storage [3].

Synthesis of Diketone-Based Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

As a rigid, aromatic diketone, 2,7-diacetylfluorene is an ideal building block for constructing novel metal-organic and covalent-organic frameworks. The predictable, symmetrical placement of its acetyl groups allows for the controlled assembly of extended crystalline networks. Its distinct thermal stability and unique geometry, compared to other linear diketones like 1,4-diacetylbenzene, enable the exploration of new framework topologies with potentially tunable pore sizes and functionalities for catalysis and sensing [4].

Application
Selection Property
Validation Focus
OLED Electron-Transport Material Synthesis
High-yield regiospecific precursor
Film electron mobility and device efficiency
Conjugated Microporous Polymer (CMP) Research
Rigid fluorene diketone monomer
BET surface area and porosity development
MOF / COF Framework Construction
Symmetrical acetyl coordination sites
Crystallinity and framework topology

Technical Documentation Hub

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56 linked technical documents
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